molecular formula C18H16N4O2 B2816325 (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035007-58-8

(E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2816325
CAS RN: 2035007-58-8
M. Wt: 320.352
InChI Key: XCDDATMAARJYGP-VOTSOKGWSA-N
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Description

(E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. The compound is highly versatile and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Pyrazine derivatives, including pyrazine-2-carbonitriles, are synthesized through various chemical reactions, providing a basis for further chemical modifications and applications. For instance, Mcfadden and Huppatz (1991) described the synthesis of pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones through reactions involving acrylonitriles and hydrazines, showcasing the versatility of pyrazine derivatives in synthesizing novel compounds with potential biological properties (H. Mcfadden & J. Huppatz, 1991).

Biological Activities

Research has also highlighted the wide range of biological activities associated with pyrazine derivatives. Kučerová-Chlupáčová et al. (2008) utilized substituted pyrazine-2-carbonitriles as intermediates in the synthesis of potential antifungal and antimycobacterial drugs, emphasizing the therapeutic potential of these compounds (Marta Kučerová-Chlupáčová et al., 2008).

Heterocyclic Compound Synthesis

Furthermore, the utility of pyrazine-2-carbonitriles extends to the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical chemistry. Abdallah (2007) explored the reactivity of enaminonitriles leading to the formation of pyrazole-4-carbonitriles, indicating the role of pyrazine derivatives in generating structurally diverse heterocycles (Tayseer A. Abdallah, 2007).

properties

IUPAC Name

3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c19-12-16-18(21-10-9-20-16)24-15-8-11-22(13-15)17(23)7-6-14-4-2-1-3-5-14/h1-7,9-10,15H,8,11,13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDDATMAARJYGP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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